ethyl (3,4-dichlorobenzyl)carbamate

Overview

Description

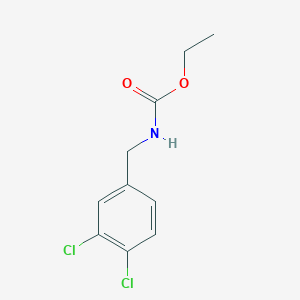

Ethyl (3,4-dichlorobenzyl)carbamate is an organic compound with the molecular formula C10H11Cl2NO2 It is a derivative of carbamic acid and features a benzyl group substituted with chlorine atoms at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (3,4-dichlorobenzyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 3,4-dichlorobenzylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include crystallization or distillation to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3,4-dichlorobenzyl)carbamate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base, the carbamate can hydrolyze to form 3,4-dichlorobenzylamine and ethanol.

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products Formed

Hydrolysis: 3,4-dichlorobenzylamine and ethanol.

Oxidation: Oxidized derivatives of the benzyl group.

Substitution: Various substituted benzyl carbamates depending on the nucleophile used.

Scientific Research Applications

Ethyl (3,4-dichlorobenzyl)carbamate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, although its use may be limited due to toxicity concerns.

Industry: Utilized in the production of specialty chemicals and as a precursor for other industrial compounds.

Mechanism of Action

The mechanism of action of ethyl (3,4-dichlorobenzyl)carbamate involves its interaction with biological molecules. It can inhibit certain enzymes by forming covalent bonds with active site residues, leading to the disruption of normal enzymatic activity. Additionally, the compound may interact with cellular receptors, altering signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Ethyl (3,4-dichlorobenzyl)carbamate can be compared with other similar compounds such as:

3,4-Dichlorobenzyl methylcarbamate: Similar structure but with a methyl group instead of an ethyl group.

3,4-Dichlorobenzyl ethyl carbonate: Similar structure but with a carbonate group instead of a carbamate group.

2,4-Dichlorobenzyl methylcarbamate: Similar structure but with chlorine atoms at the 2 and 4 positions instead of 3 and 4.

These comparisons highlight the unique properties and reactivity of this compound, making it distinct in its applications and interactions.

Biological Activity

Ethyl (3,4-dichlorobenzyl)carbamate, with the chemical formula CHClNO, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

- IUPAC Name : this compound

- Molecular Weight : 232.11 g/mol

- CAS Number : 896583

This compound has been studied for its potential as an antibacterial agent and its role in modulating enzyme activity. Its mechanism primarily involves:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes in humans. This inhibition can lead to increased bioavailability of co-administered drugs but may also result in adverse drug interactions .

Antibacterial Activity

Recent studies have indicated that this compound exhibits antibacterial properties against various strains of bacteria. The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

- Case Study 1 : In vitro tests demonstrated that the compound significantly reduced bacterial growth in resistant strains of Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of traditional antibiotics, suggesting enhanced efficacy when used in combination therapies .

Cytotoxicity and Safety Profile

While this compound shows promise as an antibacterial agent, its cytotoxic effects on human cell lines have also been evaluated.

- Cytotoxicity Assays : Studies indicate that at therapeutic concentrations, the compound exhibits minimal cytotoxicity. However, higher concentrations may lead to significant cell death, emphasizing the need for careful dosage regulation during therapeutic applications .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Properties

IUPAC Name |

ethyl N-[(3,4-dichlorophenyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2/c1-2-15-10(14)13-6-7-3-4-8(11)9(12)5-7/h3-5H,2,6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLLASOSUPCUGJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358457 | |

| Record name | ethyl (3,4-dichlorobenzyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

543705-36-8 | |

| Record name | ethyl (3,4-dichlorobenzyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.